An In-depth Technical Guide to the Chemical Properties of 2-amino-6(5H)-Phenanthridinone
An In-depth Technical Guide to the Chemical Properties of 2-amino-6(5H)-Phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6(5H)-Phenanthridinone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. Their tricyclic structure forms the core of various natural products and synthetic molecules exhibiting a wide range of biological activities. Notably, the phenanthridinone scaffold is recognized as a key pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and the maintenance of genomic stability. This technical guide focuses on the chemical and biological properties of a specific derivative, 2-amino-6(5H)-phenanthridinone, providing a comprehensive resource for researchers engaged in its study and application.
Chemical Properties
The fundamental chemical properties of 2-amino-6(5H)-phenanthridinone are summarized below. While experimental data for some properties of this specific derivative are not widely published, data for the parent compound, 6(5H)-phenanthridinone, is provided for comparative purposes.
| Property | 2-amino-6(5H)-phenanthridinone | 6(5H)-Phenanthridinone (for comparison) |
| Molecular Formula | C₁₃H₁₀N₂O | C₁₃H₉NO |
| Molecular Weight | 210.23 g/mol [1] | 195.22 g/mol [2] |
| Melting Point | Data not available | 290-292 °C[3][4] |
| Boiling Point | Data not available | 435 °C (predicted)[3] |
| Solubility | Data not available | Soluble in DMSO, insoluble in water[3][4][5] |
| Appearance | Data not available | White to light yellow or orange powder/crystal[4] |
Synthesis
A common and effective method for the synthesis of 2-amino-6(5H)-phenanthridinone involves the reduction of its nitro precursor, 2-nitro-6(5H)-phenanthridinone.
Experimental Protocol: Reduction of 2-nitro-6(5H)-phenanthridinone
Objective: To synthesize 2-amino-6(5H)-phenanthridinone via the reduction of 2-nitro-6(5H)-phenanthridinone.
Materials:
-
2-nitro-6(5H)-phenanthridinone
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for workup)
-
Sodium bicarbonate (NaHCO₃, for neutralization)
-
Ethyl acetate (EtOAc, for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄, for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-nitro-6(5H)-phenanthridinone in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder and a catalytic amount of ammonium chloride to the suspension.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Acidify the aqueous residue with hydrochloric acid and then basify with a saturated solution of sodium bicarbonate until a precipitate is formed. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-6(5H)-phenanthridinone.
Logical Workflow for Synthesis:
Spectral Data
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the introduction of the amino group likely causing shifts in the signals of the adjacent protons. The protons of the amino group itself would appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenanthridinone core. The carbon atom attached to the amino group is expected to show a significant upfield shift compared to the corresponding carbon in the parent compound.
FTIR: The infrared spectrum will be characterized by the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C=C stretching vibrations of the aromatic rings.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 210.23). Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the aromatic system.
Biological Activity and Signaling Pathways
The phenanthridinone scaffold is a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. These enzymes play a critical role in the DNA damage response (DDR).
PARP Inhibition and the DNA Damage Response
PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins at the site of damage. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the SSB.
Inhibition of PARP enzymatic activity by compounds like 2-amino-6(5H)-phenanthridinone has significant implications, especially in cancer therapy. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair these DSBs, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.
The amino substitution at the 2-position of the phenanthridinone core can influence the binding affinity and selectivity of the molecule for the PARP active site, potentially enhancing its inhibitory potency.
Signaling Pathway of PARP Inhibition in DNA Repair:
Conclusion
2-amino-6(5H)-phenanthridinone is a promising molecule for further investigation, particularly in the context of PARP inhibition and cancer therapy. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its role in the DNA damage response pathway. Further experimental validation of its physicochemical properties, detailed spectroscopic analysis, and in-depth biological evaluation are crucial next steps to fully elucidate its potential as a therapeutic agent.
References
- 1. 6(5h)-Phenanthridinone, 2-amino- | C13H10N2O | CID 270668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
